molecular formula C24H27ClN4O3S B2919702 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1215733-23-5

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B2919702
CAS No.: 1215733-23-5
M. Wt: 487.02
InChI Key: WRIDIYWTFLHRRH-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
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Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-16-12-17(2)22-21(13-16)32-24(26-22)28(10-5-9-27-11-8-25-15-27)23(29)18-6-7-19(30-3)20(14-18)31-4;/h6-8,11-15H,5,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIDIYWTFLHRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H26ClN4O3S
  • Molecular Weight : 485.0 g/mol
  • CAS Number : 1217074-61-7

The biological activity of this compound is largely attributed to the presence of the imidazole ring and the benzo[d]thiazole moiety. These structural features enable the compound to interact with various biological targets, including enzymes and receptors involved in disease pathways.

  • Imidazole Ring : Known for its amphoteric nature, the imidazole ring can participate in both acid-base reactions and coordinate with metal ions, enhancing its binding affinity to biological macromolecules .
  • Benzo[d]thiazole Moiety : This component is associated with various pharmacological activities, including antimicrobial and anticancer properties .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of various pathogens. For instance, derivatives of imidazole have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The presence of methoxy groups on the benzamide structure may enhance cytotoxic effects on cancer cells. Research indicates that similar compounds have demonstrated significant antitumor properties through various mechanisms, including apoptosis induction .
  • Anti-inflammatory Properties : Compounds containing imidazole derivatives are often investigated for their anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

Study 1: Antimicrobial Evaluation

In a study conducted by Jain et al., derivatives were synthesized and tested against common bacterial strains. The results indicated that certain imidazole derivatives exhibited significant antimicrobial activity compared to standard antibiotics like Norfloxacin. The findings are summarized in Table 1.

CompoundBacterial StrainZone of Inhibition (mm)
1aS. aureus15
1bE. coli18
Control-20 (Norfloxacin)

Study 2: Antitumor Activity

A study published in Journal of Medicinal Chemistry highlighted the antitumor efficacy of related compounds against various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells via mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis via caspase activation
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)15Mitochondrial dysfunction

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